molecular formula C12H19ClN2O B1500647 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride CAS No. 1185308-79-5

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Cat. No.: B1500647
CAS No.: 1185308-79-5
M. Wt: 242.74 g/mol
InChI Key: QEVUXAVWUHNEFD-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core substituted with a piperidine moiety. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa30

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies demonstrate its antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating significant activity compared to noncancerous human mesenchymal stem cells.

Table 2 summarizes the IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)19.9
MDA-MB-231 (Breast)75.3
OVCAR-3 (Ovarian)45.0

These findings highlight the compound's potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Hydrophobic Interactions : The piperidine moiety can form stable hydrophobic interactions with enzyme catalytic pockets.
  • π-π Stacking : The pyridine ring can participate in π-π stacking interactions, modulating enzyme or receptor activity.
  • Target Engagement : The compound may selectively bind to specific receptors or enzymes, altering their function and influencing cellular pathways involved in proliferation and survival.

Case Studies

Recent studies have focused on optimizing the pharmacological profile of this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the piperidine structure could enhance antimicrobial potency, suggesting avenues for derivative synthesis aimed at improving efficacy against resistant strains.
  • Cancer Cell Line Studies : In vitro studies indicated that combinations of this compound with established chemotherapeutics could lead to synergistic effects, enhancing overall cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Properties

IUPAC Name

5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVUXAVWUHNEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671493
Record name 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-79-5
Record name 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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